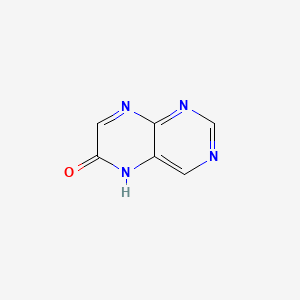

6-Hydroxypteridine

概要

説明

6-Hydroxypteridine is a heterocyclic compound belonging to the pteridine family. It is characterized by a pteridine ring system with a hydroxyl group at the 6th position. Pteridines, including this compound, are known for their biological significance and are found in various natural sources, including butterfly wings and certain bacteria .

準備方法

Synthetic Routes and Reaction Conditions: 6-Hydroxypteridine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions, followed by oxidation . Another method includes the use of 6-chloropteridine, which can be converted to this compound through hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process typically includes the formation of the pteridine ring followed by functional group modifications to introduce the hydroxyl group at the 6th position .

化学反応の分析

Reversible Hydration Kinetics

6-hydroxypteridine undergoes reversible hydration, forming a hydrated species in aqueous solutions. This equilibrium is pH-dependent and follows first-order kinetics :

| Parameter | Value | Conditions |

|---|---|---|

| Forward rate (k₁) | pH 7.0, 25°C | |

| Reverse rate (k₂) | pH 7.0, 25°C | |

| Equilibrium constant (K) | pH 7.0, 25°C |

The hydrated form dominates under neutral conditions, while dehydration is favored in acidic environments. This behavior is critical for understanding its reactivity in biological systems .

Acid-Catalyzed Degradation

Under acidic conditions (e.g., HCl), this compound degrades via pyrimidine ring cleavage. The primary products include:

The reaction proceeds through protonation of the pyrimidine nitrogen, followed by nucleophilic attack by water and subsequent ring opening. Degradation rates increase significantly at elevated temperatures (>60°C) .

Alkali-Catalyzed Degradation

In alkaline media (e.g., NaOH), degradation involves pyrazine ring cleavage, yielding:

The mechanism proceeds via deprotonation of the hydroxyl group, leading to electron redistribution and ring fragmentation. Alkaline stability is lower compared to acidic conditions, with degradation occurring rapidly at room temperature .

Comparative Stability in Acid vs. Alkali

| Condition | Major Products | Degradation Rate (25°C) |

|---|---|---|

| Acidic | 4,5-Diamino-6-hydroxypyrimidine, Glyoxal dioxime | Slow (hours) |

| Alkaline | 5,6-Diamino-3-hydroxypyrimidin-4(3H)-one, Pyruvaldehyde dioxime | Fast (minutes) |

Spectroscopic Characterization

While direct data for this compound is limited, analogous studies on substituted pteridines reveal that:

-

UV-Vis spectra show absorption maxima at 260–280 nm (attributed to π→π* transitions) .

-

NMR shifts for protons adjacent to hydroxyl groups typically appear downfield (δ 8.5–9.0 ppm) .

Key Takeaways

科学的研究の応用

6-Hydroxypteridine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives used in chemical studies.

Biology: It is involved in the study of enzyme cofactors and pigments in biological systems.

Industry: It is used in the production of dyes and pigments due to its vibrant coloration properties.

作用機序

The mechanism of action of 6-Hydroxypteridine involves its interaction with various molecular targets and pathways:

類似化合物との比較

6-Hydroxypteridine is unique compared to other pteridine derivatives due to its specific hydroxyl group placement. Similar compounds include:

生物活性

6-Hydroxypteridine is a pteridine derivative that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This compound is notable for its involvement in various biochemical pathways and its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.

This compound, like other pteridine derivatives, possesses unique chemical characteristics that influence its biological activity. The compound can undergo various reactions, including oxidation and reduction, which are mediated by enzymes such as xanthine oxidase. Its structure allows it to participate in redox reactions, making it a subject of interest in studies related to oxidative stress and enzymatic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria. Research shows that compounds similar to this compound can inhibit the growth of these pathogens, highlighting its potential as an antimicrobial agent .

Enzymatic Interactions

The compound's interaction with mammalian xanthine oxidase has been extensively studied. Research indicates that this compound can act as a substrate for this enzyme, leading to various metabolic products. The oxidation of pteridines by xanthine oxidase can result in the formation of reactive oxygen species (ROS), which may contribute to cellular signaling pathways or oxidative damage .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been implicated in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. Studies have shown that pteridine derivatives can influence the levels of nitric oxide and other neuroactive substances, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on MDR bacterial strains showed that this compound exhibited significant inhibitory effects, suggesting its potential role in developing new antibiotics .

- Oxidative Stress Modulation : In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, indicating its protective role against neurotoxicity .

- Enzymatic Studies : Research focusing on the enzymatic oxidation of this compound revealed detailed kinetics and product profiles when interacting with xanthine oxidase, providing insights into its metabolic fate .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPDDKRJOMELAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343560 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-26-0 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-hydroxypteridine?

A1: this compound has the molecular formula C6H4N4O and a molecular weight of 148.12 g/mol.

Q2: How is this compound synthesized?

A2: 6-Hydroxypteridines can be synthesized through various methods. One approach involves the condensation of 4,5-diaminopyrimidines with chloral. [] Another method utilizes the condensation of 5,6-diaminouracils with ethyl aroylpyruvates in the presence of hydrochloric acid. [] This reaction yields 7-(acylmethyl)-6-hydroxypteridines, which can be further hydrolyzed to obtain 6-hydroxy-7-methylpteridines. []

Q3: What is interesting about the electrochemical behavior of this compound?

A3: this compound exhibits unique electrochemical properties. Studies have shown that adsorption processes play a significant role in its electrochemistry. [, ] This adsorption behavior is crucial for understanding its interactions with electrode surfaces and potential applications in electrochemical sensing or catalysis.

Q4: Can you describe the structure-activity relationship (SAR) of this compound derivatives?

A4: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of styryl or acylmethyl groups at positions 6 and 7 alters the compound's properties. [, ] Researchers have synthesized 7-hydroxy-6-styrylpteridine and various 7-(2-arylvinyl)-6-hydroxypteridines to investigate these effects. [] Similarly, the synthesis of 6-(acylmethyl)-7-hydroxypteridines and their isomers highlights the impact of substituent position on the compound's reactivity. []

Q5: What is known about the stability of this compound?

A5: this compound and its derivatives exhibit interesting stability profiles. For instance, 4-aza-6-nitrobenzofuroxan, a related compound, displays remarkable stability in aqueous solutions due to the formation of a stable hydrate. [] This hydration is attributed to the compound's electrophilic nature. [] Understanding the factors influencing the stability of this compound derivatives is crucial for their potential applications in various fields.

Q6: What are the potential applications of this compound in drug discovery?

A6: While the provided research papers primarily focus on the chemical synthesis and properties of this compound derivatives, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, pteridine derivatives have been explored as inhibitors of mTOR, a key regulator of cellular growth and metabolism. [] The optimization of mTOR inhibitors using property-based drug design and Free-Wilson analysis highlights the importance of structural modifications in achieving desired pharmacological properties. []

Q7: Are there any analytical techniques used to study this compound?

A7: While not extensively detailed in the provided abstracts, various analytical techniques are likely employed to characterize and quantify this compound and its derivatives. These may include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。